N-(6-((4-oxo-4-(4-phenylpiperazin-1-yl)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
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Overview
Description
Scientific Research Applications
Tuberculostatic Activity
Compounds related to the chemical structure have been synthesized and evaluated for their tuberculostatic activity. For example, derivatives of phenylpiperazine were explored for their potential in inhibiting tuberculosis bacteria. These studies indicate the possibility of developing new therapeutic agents against tuberculosis based on similar chemical frameworks (Foks et al., 2004).
Antimicrobial Study
Fluoroquinolone-based thiazolidinones, incorporating phenylpiperazine units, were synthesized and screened for antimicrobial activity. This suggests that compounds with structural similarities to N-(6-((4-oxo-4-(4-phenylpiperazin-1-yl)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide could have potential applications in combating microbial infections (Patel & Patel, 2010).
Anticancer Activity
The synthesis and reactions of novel indolylpyridazinone derivatives, with expected biological activity, were studied, indicating the potential of pyridazinone derivatives in cancer treatment. This research demonstrates the interest in exploring the anticancer properties of novel compounds, potentially including those structurally related to the specified chemical (Abubshait, 2007).
Anti-Tubercular Agents
Research into substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents underscores the ongoing efforts to discover new compounds for tuberculosis therapy. These studies highlight the potential therapeutic applications of compounds with specific functional groups in treating tuberculosis (Srinivasarao et al., 2020).
Herbicidal Applications
Explorations into the modes of action of pyridazinone herbicides provide insights into the agricultural applications of related compounds. Understanding how these compounds affect plant physiology could lead to the development of more efficient herbicides, indicating a potential area of application for structurally similar compounds (Hilton et al., 1969).
Mechanism of Action
Target of Action
The primary target of N-(6-((4-oxo-4-(4-phenylpiperazin-1-yl)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis, a serious infectious disease.
Mode of Action
It has been shown to exhibit significant activity against mycobacterium tuberculosis h37ra . The compound likely interacts with specific proteins or enzymes within the bacterium, inhibiting its growth and proliferation.
Biochemical Pathways
Given its anti-tubercular activity, it likely interferes with essential metabolic pathways in mycobacterium tuberculosis h37ra .
Result of Action
This compound has been shown to exhibit significant anti-tubercular activity. It inhibits the growth of Mycobacterium tuberculosis H37Ra, potentially leading to the death of the bacterium .
Properties
IUPAC Name |
N-[6-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2S/c28-21(27-14-12-26(13-15-27)18-5-2-1-3-6-18)7-4-16-30-20-11-10-19(24-25-20)23-22(29)17-8-9-17/h1-3,5-6,10-11,17H,4,7-9,12-16H2,(H,23,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSNXFSTMZLKJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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